molecular formula C16H19IO3 B14916128 5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one

5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one

Cat. No.: B14916128
M. Wt: 386.22 g/mol
InChI Key: ISHIAINEEYROBI-UHFFFAOYSA-N
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Description

5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one is a γ-butyrolactone derivative characterized by a fused dihydrofuran-2-one core. Key structural features include:

  • Iodomethyl group: Introduces halogen bonding capabilities and may enhance electrophilic reactivity.
  • Propan-2-ylidene substituent: A conjugated exocyclic double bond that stabilizes the lactone ring and modulates stereoelectronic properties.

The synthesis likely involves multi-step functionalization of the lactone core, as seen in procedures for similar compounds (e.g., silylation, alkylation, or halogenation) .

Properties

Molecular Formula

C16H19IO3

Molecular Weight

386.22 g/mol

IUPAC Name

5-(iodomethyl)-5-(phenylmethoxymethyl)-3-propan-2-ylideneoxolan-2-one

InChI

InChI=1S/C16H19IO3/c1-12(2)14-8-16(10-17,20-15(14)18)11-19-9-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3

InChI Key

ISHIAINEEYROBI-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC(OC1=O)(COCC2=CC=CC=C2)CI)C

Origin of Product

United States

Biological Activity

5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dihydrofuran core with various substituents that enhance its biological properties. The synthesis involves multiple steps, including the use of protecting groups and coupling reactions, as highlighted in studies focusing on similar compounds .

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of dihydrofuran compounds exhibit varying levels of antimicrobial activity. For instance, benzyl derivatives have shown promising results against Gram-positive bacteria and fungi . The specific activity of 5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one against different microbial strains remains to be fully elucidated but is expected to follow similar trends.

2. Anti-inflammatory Effects

Studies suggest that dihydrofuran derivatives can modulate inflammatory pathways. For example, related compounds have been shown to decrease the release of pro-inflammatory cytokines such as IL-6 and TNF-α in immune cells . This suggests that 5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

3. Mechanisms of Action

The biological mechanisms through which this compound exerts its effects may involve the modulation of key signaling pathways. For instance, the activation of mTORC1 signaling has been implicated in the regulation of mast cell functions and could be a pathway through which this compound acts .

Study 2: Antimicrobial Efficacy

In another study, various benzyl derivatives were tested for their antimicrobial properties. The results indicated that certain structural modifications enhanced activity against specific bacterial strains, pointing towards the importance of chemical structure in determining biological efficacy . Further research is needed to explore how modifications in 5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one influence its antimicrobial properties.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism References
AntimicrobialEffective against Gram-positiveStructure-dependent
Anti-inflammatoryDecreased IL-6 and TNF-α releaseModulation of mTORC1 signaling
CytotoxicityPotentially cytotoxicUnknown; requires further study

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Selectivity: The iodomethyl group in compounds like 5c enhances electrophilicity, enabling participation in halogen bonding (critical in asymmetric catalysis) . In contrast, the hydroxymethyl group in compound 11 requires protection (e.g., silylation) to prevent undesired side reactions . Benzyloxy vs. Silyloxy: Benzyloxymethyl groups offer easier deprotection (e.g., hydrogenolysis) compared to tert-butyldiphenylsilyl (TBDPS) groups, which require fluoride-based cleavage .

Stereochemical Control :

  • Compound 5c achieves a 99:1 er via metal acetate-catalyzed asymmetric synthesis, highlighting the role of chiral catalysts in γ-butyrolactone functionalization . The target compound’s propan-2-ylidene group may similarly stabilize transition states for enantioselective transformations.

Biological and Functional Relevance: Antiviral Potential: Compound V () demonstrates the utility of dihydrofuran-2-one scaffolds in HIV protease inhibitors, suggesting the target compound could be explored for similar applications . Anti-inflammatory Activity: Analogous structures like compound 1 () show IC₅₀ values of ~31 μM against NO production, indicating the pharmacophore’s versatility .

Spectral and Physical Properties

  • NMR : For compound 11 (), the ¹H NMR signals at δ 3.72 (CH₂OSi) and 4.54 (OCH₂Ph) are characteristic of silyl-protected and benzyloxy groups, respectively. The target compound’s iodomethyl group would likely show deshielded CH₂I signals near δ 3.5–4.0 .
  • HRMS : The tert-butyldiphenylsilyl group in compound 11 contributes to a high molecular weight (m/z 532.2878), whereas the target compound’s benzyloxymethyl and iodomethyl groups would reduce mass (estimated ~450–470 g/mol).

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